![molecular formula C25H28N4 B12225582 5-tert-butyl-2-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/new.no-structure.jpg)
5-tert-butyl-2-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-tert-butyl-2-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-2-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles and pyrimidines, which undergo various reactions such as alkylation, acylation, and cyclization under controlled conditions. Common reagents used in these reactions include acetyl chloride, benzyl chloride, and heteroaryl chlorides .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-2-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, sodium borohydride, and various halogenated compounds. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
The primary applications of 5-tert-butyl-2-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine are in drug discovery and development. Its structural characteristics make it suitable for various therapeutic targets:
- Kinase Inhibition : The pyrazolo scaffold is significant in medicinal chemistry, particularly in developing protein kinase inhibitors (PKIs). The compound's structure allows it to interact effectively with kinase targets, potentially leading to the development of drugs that can modulate kinase activity, which is crucial in cancer therapy and other diseases .
- Anticancer Activity : Similar compounds have shown promise as anticancer agents. For instance, structural analogs have been identified that inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth . The unique substituents on this compound may enhance its efficacy against various cancer types.
- Antiviral Properties : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit antiviral activities. The interactions of this compound with viral proteins could be explored for developing antiviral therapies .
- Neurological Disorders : This compound may also play a role in addressing neurological disorders by acting on specific neurotransmitter systems or neuroprotective pathways . Its potential as a therapeutic agent in treating conditions such as Alzheimer's or Parkinson's disease warrants further investigation.
Understanding the biological activity of this compound involves examining its interaction with various biological targets:
- Mechanism of Action : Studies are essential to elucidate how this compound interacts with its targets at the molecular level. This includes binding affinity studies and functional assays to determine its effects on cellular pathways .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Anticancer Studies : Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. These findings suggest that 5-tert-butyl-2-methyl-3-phenyl-N-(2-phenylethetyl)pyrazolo[1,5-a]pyrimidin -7-amines could be developed into effective anticancer agents through further optimization .
- Antiviral Development : A study focusing on the antiviral properties of pyrazolo derivatives indicated that modifications to the pyrazole ring can enhance antiviral activity against specific viral targets. This suggests a pathway for developing new antiviral drugs based on this compound .
Mechanism of Action
The mechanism of action of 5-tert-butyl-2-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its precise mechanism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-tert-butyl-2-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine include:
- N-(tert-Butyl)-3-((5-methyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide
- N-tert-Butylmethylamine
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of tert-butyl, methyl, phenyl, and pyrazolo[1,5-a]pyrimidine moieties makes it a valuable compound for various research and industrial applications.
Biological Activity
5-tert-butyl-2-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound has the molecular formula C27H32N4 and a molecular weight of 412.57 g/mol. Its structure consists of a bicyclic system that combines pyrazole and pyrimidine moieties, with various substituents that enhance its biological properties.
Synthesis Methods:
The synthesis of this compound typically involves multi-step organic reactions. Common reagents include acetyl chloride and dichloromethane under nitrogen atmosphere. Recent advancements emphasize greener synthetic approaches to improve yield and reduce environmental impact .
Biological Activities
Research highlights several biological activities associated with this compound:
- Anti-inflammatory Activity : Compounds in the pyrazolo[1,5-a]pyrimidine class have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This inhibition can lead to reduced production of inflammatory mediators .
- Antiviral Properties : Similar derivatives have shown effectiveness against viral infections by targeting viral replication mechanisms. The compound's structural features may enhance its interaction with viral proteins .
- Anticancer Effects : Preliminary studies indicate that pyrazolo[1,5-a]pyrimidines can inhibit cancer cell proliferation. For instance, a library of related compounds was screened against human breast cancer cells (MDA-MB-231), revealing significant growth inhibition in some cases .
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may bind to specific enzymes or receptors, modulating their activity and disrupting pathological processes .
- Targeting Cellular Pathways : Studies suggest that it can interfere with key signaling pathways involved in inflammation and cancer progression .
Comparative Analysis
A comparison with structurally similar compounds reveals unique features that may confer distinct pharmacological properties:
Compound Name | Molecular Formula | Biological Activity | Unique Features |
---|---|---|---|
5-tert-butyl-N-(4-butylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | C27H32N4 | Antiviral | Contains a butyl group instead of a phenylethyl group |
3-(4-chlorophenyl)-5-methyl-N-(2-phenylethetyl)pyrazolo[1,5-a]pyrimidin-7-amines | C22H24ClN4 | Anticancer | Chlorine substituent enhances lipophilicity |
3-(4-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylnethyl)pyrazolo[1,5-a]pyrimidin -7-amines | C25H28N4O | Anti-inflammatory | Methoxy group increases solubility |
Case Studies
Case Study 1: Anticancer Activity
In vitro studies demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibited varying degrees of cytotoxicity against MDA-MB-231 cells. The most effective compounds showed IC50 values significantly lower than control treatments .
Case Study 2: Antiviral Screening
A focused library of analogues was screened for antiviral activity against several viral strains. Results indicated that certain modifications in the structure enhanced antiviral efficacy compared to baseline compounds .
Properties
Molecular Formula |
C25H28N4 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
5-tert-butyl-2-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C25H28N4/c1-18-23(20-13-9-6-10-14-20)24-27-21(25(2,3)4)17-22(29(24)28-18)26-16-15-19-11-7-5-8-12-19/h5-14,17,26H,15-16H2,1-4H3 |
InChI Key |
FBXRXPCKDBXBMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
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